molecular formula C7H3F6NO B3210195 3,5-Bis-trifluoromethyl-1H-pyridin-4-one CAS No. 1063697-13-1

3,5-Bis-trifluoromethyl-1H-pyridin-4-one

Cat. No.: B3210195
CAS No.: 1063697-13-1
M. Wt: 231.09 g/mol
InChI Key: XWXOMFALFZJLGS-UHFFFAOYSA-N
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Description

3,5-Bis-trifluoromethyl-1H-pyridin-4-one is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridin-4-one ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

3,5-Bis-trifluoromethyl-1H-pyridin-4-one has several applications in scientific research:

Safety and Hazards

3,5-Bis(trifluoromethyl)aniline is considered hazardous. It’s combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis of new compounds using 3,5-Bis(trifluoromethyl)-4-pyridinol as a starting point, given the interesting properties of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-bis(trifluoromethyl)benzonitrile with appropriate reagents under controlled conditions

Industrial Production Methods: Industrial production of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis-trifluoromethyl-1H-pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridin-4-one derivatives, while substitution reactions can produce a variety of functionalized pyridin-4-one compounds .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzamide
  • 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives

Comparison: 3,5-Bis-trifluoromethyl-1H-pyridin-4-one is unique due to its pyridin-4-one scaffold, which distinguishes it from other trifluoromethyl-substituted compounds. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXOMFALFZJLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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